molecular formula C25H25N3O3S2 B2570654 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 923088-00-0

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2570654
CAS No.: 923088-00-0
M. Wt: 479.61
InChI Key: BDULEWCIYGPCMS-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic complex chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a hybrid structure incorporating multiple pharmacophores, including a 4,6-dimethylbenzo[d]thiazole unit, a pyridin-2-ylmethyl group, and a phenylsulfonyl butanamide chain. The integration of these moieties is strategically employed in medicinal chemistry to develop compounds with polypharmacological profiles or to enhance binding affinity and selectivity for biological targets . Compounds containing the benzothiazole scaffold, a core structural element of this molecule, are extensively investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potential in areas such as cytotoxic and radiosensitizing agents for oncology research , and as inhibitors of key enzymes like dipeptidyl peptidase IV (DPP-IV) for metabolic disorders and soluble epoxide hydrolase (sEH) for inflammatory and neuropathic pain . The structural combination of a thiazole core with a sulfonamide group is also a known strategy in the development of novel antibacterial agents, with studies showing activity against both Gram-positive and Gram-negative bacteria . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-18-15-19(2)24-22(16-18)32-25(27-24)28(17-20-9-6-7-13-26-20)23(29)12-8-14-33(30,31)21-10-4-3-5-11-21/h3-7,9-11,13,15-16H,8,12,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDULEWCIYGPCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, identified by its CAS number 923088-00-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in therapeutic applications.

The molecular formula of the compound is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of 479.6 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number923088-00-0
Molecular FormulaC₃₅H₃₁N₃O₃S₂
Molecular Weight479.6 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, related thiazole compounds demonstrated minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In a study involving several tumor cell lines, certain benzothiazole derivatives exhibited significant cytotoxic effects. The most potent compounds showed IC50 values in the micromolar range against prostate cancer cell lines (PC-3) and were further investigated for their inhibition of tyrosine kinases, which are crucial in cancer progression .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For example, compounds containing the benzothiazole scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antibacterial Effectiveness : A study demonstrated that similar compounds had a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Screening : In a cytotoxicity assay against six different cancer cell lines, several derivatives showed promising results with IC50 values ranging from 5 µM to 15 µM. Notably, some compounds were effective against drug-resistant strains .
  • Neuroprotective Effects : Research on related thiazole compounds indicated protective effects on neuronal cells under ischemic conditions. These findings suggest potential applications in treating neurodegenerative diseases through the modulation of oxidative stress pathways .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C23H30N3O3S
  • Molecular Weight : 430.66 g/mol

Synthesis of the Compound

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide typically involves several steps:

  • Formation of the Benzothiazole Core : The initial step often includes cyclization reactions involving thiourea derivatives and α-haloketones.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenylsulfonyl and pyridine groups through sulfonylation and nucleophilic substitution reactions.
  • Purification : The compound is purified through crystallization or chromatography to achieve the desired purity and yield.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

For instance, a study highlighted the effectiveness of similar compounds in targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with benzo[d]thiazole cores have been reported to exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • A recent study focused on a related compound demonstrated its ability to inhibit tumor growth in vivo by targeting specific signaling pathways associated with cell survival .
  • Antimicrobial Testing :
    • In vitro studies have shown that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis.

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